Regiochemical Differentiation: 7-Boronic Ester vs. 6-Boronic Ester Position Determines Cross-Coupling Vector and Electronic Profile
The target compound bears the boronic ester at the 7-position of the quinoxaline ring, whereas the most widely used quinoxaline boronic ester building block—quinoxaline-6-boronic acid pinacol ester (CAS 1167418-13-4)—places it at the 6-position . This positional isomerism is not trivial: in PI3K/mTOR dual inhibitor SAR, substitution at the quinoxaline 3-position (adjacent to the 4-position nitrogen) versus the 4-position yields dramatic differences in enzyme potency (e.g., 18c vs. 18d) [1]. The 7-boronic ester enables functionalization at a vector position that is topologically distinct from the 6-boronic ester, expanding accessible chemical space for lead optimization [1].
| Evidence Dimension | Positional isomerism and accessible substitution vectors |
|---|---|
| Target Compound Data | Boronic ester at C7 position; methyl at C6 position |
| Comparator Or Baseline | Quinoxaline-6-boronic acid pinacol ester (CAS 1167418-13-4), boronic ester at C6; Quinoxaline-5-boronic acid pinacol ester (CAS 2088965-44-8), boronic ester at C5 |
| Quantified Difference | Not directly quantified; positional difference creates distinct steric and electronic environments at the coupling site. In related quinoxaline PI3K inhibitor series, moving substitution from 3-position to 4-position resulted in >10-fold change in cellular potency (e.g., 18c U-87 MG cellular IC50 = 44 nM vs. 18d differing by substitution position) [1] |
| Conditions | PI3Kα enzyme assay (AlphaScreen) and U-87 MG cellular pAKT assay [1] |
Why This Matters
For medicinal chemists exploring SAR around the quinoxaline scaffold, the 7-boronic ester provides a substitution vector inaccessible from the 6- or 5-boronic ester isomers, potentially enabling unique interactions with target protein binding pockets.
- [1] Nishimura, N., et al. (2011) Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. Journal of Medicinal Chemistry, 54(13), 4735–4751. DOI: 10.1021/jm200386s. View Source
